Pyrenophorol

Description

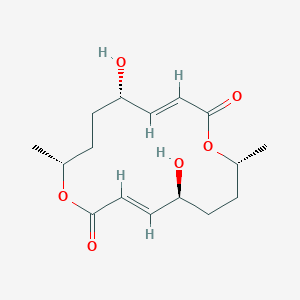

(3E,5S,8R,11E,13S,16R)-5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been reported in Pinus strobus and Pyrenophora chaetomioides with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNDQOKFICJGL-UTBFYLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448991 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-41-5 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Pyrenophorol from Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrolide dilactone, is a fungal secondary metabolite of significant scientific interest due to its diverse and potent biological activities. First discovered in the fungus Pyrenophora avenae, it has since been isolated from a range of other fungal species, including those from the genera Byssochlamys, Stemphylium, Alternaria, Drechslera, and Phoma. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from fungal cultures, summarizes its known biological activities with available quantitative data, and explores its mechanism of action, including its influence on signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first isolated from the fungus Pyrenophora avenae, a plant pathogen.[1] Subsequent research has identified several other fungal species as producers of this macrolide, highlighting its distribution across different fungal taxa. Known this compound-producing fungi include:

-

Byssochlamys nivea[1]

-

Stemphylium radicinum[1]

-

Alternaria alternata[1]

-

An endophytic Phoma sp. isolated from Lycium intricatum[3]

The production of this compound by various fungi, including plant pathogens and endophytes, suggests its potential ecological roles, such as in plant-microbe interactions and as a defense mechanism.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol compiled from methodologies reported in the literature.

Fungal Cultivation and Fermentation

Successful isolation of this compound begins with the cultivation of a high-yielding fungal strain under optimal conditions.

-

Culture Media: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the initial growth of the fungal mycelium. For large-scale production, liquid fermentation in a suitable nutrient-rich medium is employed. The composition of the fermentation medium can significantly influence the yield of secondary metabolites and should be optimized for the specific fungal strain.

-

Fermentation Conditions: The fungus is typically cultured for several weeks in either static or shake flask cultures at a controlled temperature, commonly between 22-28°C. The fermentation time required for maximum this compound production needs to be determined empirically for each fungal strain.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and culture filtrate are separated, and the secondary metabolites are extracted.

-

Separation: The culture broth is filtered to separate the mycelial mass from the liquid filtrate.

-

Solvent Extraction: Both the mycelium and the filtrate are extracted with a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of secondary metabolites, including macrolides. The extraction is typically performed multiple times to ensure a high recovery of the target compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate this compound.

-

Column Chromatography: The initial purification step often involves column chromatography on silica (B1680970) gel. A step-gradient elution with a solvent system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures) is used to separate the components of the crude extract into fractions.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing this compound. The plates are typically visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to identify the presence of chromophores in the molecule.

Quantitative Data

| Fungal Source | Reported Yield | Reference |

| Drechslera avenae | Data not consistently reported in public literature | [2] |

| Phoma sp. | Data not consistently reported in public literature | [3] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for potential applications in agriculture and medicine.

Antifungal and Antimicrobial Activity

This compound has demonstrated significant antifungal activity against various fungal species. It also possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

Phytotoxic Activity

One of the most well-documented activities of this compound is its phytotoxicity. It has been shown to cause necrosis on the leaves of certain plant species, particularly wild oats (Avena sterilis).[2] This selective phytotoxicity has led to investigations into its potential as a natural herbicide.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is an active area of research. Studies on its phytotoxic effects have shown that its mode of action is distinct from that of several commercial herbicides, suggesting a novel cellular target.[4]

In the context of seed germination, a related compound, pyrenophoric acid, has been shown to activate the abscisic acid (ABA) signaling pathway.[1][5] This suggests that this compound may also interact with plant hormone signaling pathways.

The following diagram depicts a hypothetical model of this compound's interaction with the ABA signaling pathway, based on the activity of related compounds.

Further research is needed to fully elucidate the molecular targets and signaling pathways affected by this compound in different organisms. Understanding these mechanisms will be crucial for the development of any potential applications.

Conclusion

This compound remains a fascinating fungal metabolite with a rich chemical structure and a diverse range of biological activities. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research. Future investigations into its mechanism of action and the optimization of its production are likely to uncover new opportunities for its application in various fields, from agriculture to medicine. This guide provides the necessary technical information for researchers to embark on or advance their studies of this promising natural product.

References

- 1. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabonomic strategy for the investigation of the mode of action of the phytotoxin (5S,8R,13S,16R)-(-)-pyrenophorol using 1H nuclear magnetic resonance fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrenophorol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of Pyrenophorol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a 16-membered C2-symmetric macrocyclic dilactone, a fungal metabolite originally isolated from Alternaria and Phoma species.[1] It has garnered significant interest within the scientific community due to its unique structural features and a broad spectrum of biological activities. These activities include potent antifungal, antimicrobial, and phytotoxic properties.[1] This guide will delve into the core chemical characteristics of this compound, providing a foundation for further research and development.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a 16-membered ring containing two ester linkages (a dilactone) and two hydroxyl groups. The molecule possesses C2 symmetry, a feature that has made it an attractive target for total synthesis.

IUPAC Name: (3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione.[1]

CAS Number: 22248-41-5.[1]

Molecular Formula: C₁₆H₂₄O₆.

The naturally occurring enantiomer is (-)-Pyrenophorol, and its absolute configuration has been determined to be (5S, 8R, 13S, 16R). This specific stereochemistry is crucial for its biological activity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of (-)-Pyrenophorol

| Property | Value | Reference |

| Molecular Weight | 312.36 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO: 5 mg/mL, Methanol: 5 mg/mL |

Table 2: Spectroscopic Data for (-)-Pyrenophorol

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 6.78 (d, 1H, J = 15.6 Hz, olefinic), 6.03 (d, 1H, J = 15.6 Hz, olefinic), 3.73 (s, 3H, OCH₃), 3.61 (m, 1H, -OCH), 1.68 (m, 2H, -CH₂), 1.53 (m, 2H, -CH₂), 1.3 (d, 3H, J = 3.0 Hz, -CH₃), 1.01 (s, 9H, 3 × -CH₃), 0.06 (s, 6H, 2 × -CH₃) | |

| ¹³C NMR (CDCl₃, 150 MHz) | Data consistent with the proposed structure. | |

| Infrared (IR) | Characteristic absorptions for hydroxyl (O-H) and ester carbonyl (C=O) functional groups are observed. |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with notable antifungal and antimicrobial effects. Quantitative data on its minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

Table 3: Antimicrobial Activity of this compound

| Organism | Activity | Concentration | Reference |

| Saccharomyces cerevisiae | Antifungal | MIC = 4 µM | |

| Microbotryum violaceum | Antifungal | Active | |

| Escherichia coli | Antibacterial | Active | |

| Bacillus megaterium | Antibacterial | Active | |

| Chlorella fusca | Antialgal | Active | |

| Wild Oats (Avena sterilis) | Phytotoxic (leaf necrosis) | 64 µM | |

| Human Topoisomerase IIα | Inhibition | 75 and 100 µM |

One of the key mechanisms of action for this compound's cytotoxic effects is the inhibition of human topoisomerase IIα. Topoisomerase II enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can disrupt these essential cellular processes, leading to cell death.

References

The Pyrenophorol Biosynthesis Pathway: A Technical Guide for Researchers

An In-Depth Examination of the Genetic and Enzymatic Machinery Underlying the Production of a Bioactive Fungal Metabolite

Pyrenophorol, a 16-membered macrolide, is a polyketide natural product with a range of biological activities, including antifungal and phytotoxic properties. While its presence has been noted in various fungi, including species of Alternaria, detailed understanding of its biosynthesis has remained elusive until recent genomic investigations. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the key genes, enzymes, and experimental methodologies that have elucidated this complex process. The information presented is primarily derived from the characterization of the this compound biosynthetic gene cluster in Setosphaeria sp., with a comparative analysis to identify potential homologous pathways in the genus Alternaria.

The this compound Biosynthetic Gene Cluster (pyl)

Genome mining efforts have successfully identified a dedicated biosynthetic gene cluster, designated as the pyl cluster, responsible for the production of this compound in Setosphaeria sp. SCSIO 41009. This cluster encodes a suite of enzymes that work in concert to construct and modify the this compound scaffold.

Core Biosynthetic Enzymes

The core of the this compound biosynthesis pathway is governed by a Type I iterative polyketide synthase (PKS) and a dedicated thioesterase.

-

PylA (Polyketide Synthase): This large, multidomain enzyme is the central architect of the this compound backbone. As a Type I PKS, it iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide chain.

-

PylB (Thioesterase): Following the synthesis of the linear polyketide chain by PylA, the thioesterase PylB is crucial for the release and cyclization of the molecule, leading to the formation of a symmetrical 16-membered dilactone ring.[1]

Tailoring and Modifying Enzymes

Once the core macrolide structure is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. A key and unusual step in this process is an isomerization reaction catalyzed by a flavoenzyme.

-

PylE (Flavoenzyme): This distinctive enzyme catalyzes the isomerization of a 4-alcohol-2,3-unsaturated moiety within the dilactone scaffold.[1][2] This reaction results in the formation of a 1,4-diketone, a critical step in the maturation of this compound.[1][2]

The complete pyl gene cluster likely contains additional genes encoding other modifying enzymes, such as reductases and dehydrogenases, as well as transporters and regulatory proteins. The precise functions of all genes within the cluster are a subject of ongoing research.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the assembly of a polyketide chain and proceeds through cyclization and subsequent enzymatic modifications.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genome mining, heterologous expression, and analytical chemistry techniques.

Identification of the pyl Gene Cluster

The pyl gene cluster was identified through bioinformatic analysis of the Setosphaeria sp. SCSIO 41009 genome. This process typically involves:

-

Genome Sequencing: Obtaining a high-quality whole-genome sequence of the producing organism.

-

Bioinformatic Analysis: Using software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology Searching: Comparing the predicted protein sequences from the identified clusters with known enzyme families to hypothesize the class of natural product synthesized.

Heterologous Expression in Aspergillus nidulans

To functionally characterize the pyl gene cluster, it was heterologously expressed in the model filamentous fungus Aspergillus nidulans. This technique allows for the production of the target compound in a host that does not naturally produce it, facilitating analysis.

Workflow for Heterologous Expression:

Caption: General workflow for heterologous expression of a biosynthetic gene cluster.

Key Methodological Details:

-

Host Strain: An engineered strain of Aspergillus nidulans is often used, which may have deletions of endogenous secondary metabolite clusters to reduce background noise during analysis.[1]

-

Expression Vectors: AMA1-based episomal vectors are commonly employed for their high transformation efficiency and ability to support high levels of compound production.[3] These vectors often contain inducible promoters to control the expression of the heterologously introduced genes.

-

Transformation: Protoplast-mediated transformation is a standard method for introducing the expression vectors into A. nidulans.[3]

-

Culture and Extraction: Transformed fungal strains are grown in appropriate liquid or solid media. Secondary metabolites are then extracted from the mycelium and/or culture broth using organic solvents.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of new compounds. The structures of these compounds are then elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Quantitative analysis of this compound production in heterologous hosts is essential for optimizing yields and for comparative studies. While specific yield data from the initial characterization of the pyl cluster is not publicly available in a tabulated format, such studies typically report production levels in terms of micrograms or milligrams per liter of culture.

Table 1: Example of Quantitative Data Presentation

| Gene(s) Expressed | Compound Produced | Yield (mg/L) |

| pylA + pylB | Symmetrical Dilactone | Data not available |

| pylA + pylB + pylE | Isomerized Intermediate | Data not available |

| Full pyl cluster | This compound | Data not available |

Note: The table above is a template for presenting quantitative data. Specific values would be populated based on experimental results.

The this compound Biosynthesis Pathway in Alternaria

While the pyl gene cluster was characterized in Setosphaeria sp., the original focus of this guide is on Alternaria. To investigate the potential for this compound biosynthesis in Alternaria, homology searches can be performed using the protein sequences of the key pyl enzymes, particularly the PKS PylA.

Publicly available fungal genome databases, such as the Alternaria genomes database, can be queried using tools like the Basic Local Alignment Search Tool (BLAST).[4][5] A BLAST search for homologs of the PylA protein sequence in Alternaria species would be the first step in identifying a putative this compound biosynthetic gene cluster in this genus.

The presence of a homologous PKS, along with genes encoding a thioesterase and a flavoenzyme similar to PylB and PylE, respectively, clustered together in an Alternaria genome would provide strong evidence for a conserved this compound biosynthesis pathway. Subsequent experimental validation through gene knockout or heterologous expression would be required to confirm this hypothesis.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster in Setosphaeria sp. represents a significant advancement in our understanding of how this bioactive macrolide is produced in fungi. The identification of a novel flavoenzyme-catalyzed isomerization highlights the chemical diversity of enzymatic reactions in secondary metabolism. For researchers in drug development, this knowledge opens up avenues for bioengineering and synthetic biology approaches to produce novel this compound analogs with potentially enhanced or altered biological activities.

Future research should focus on:

-

The complete functional characterization of all genes within the pyl cluster.

-

The investigation of the regulatory mechanisms controlling the expression of the pyl cluster.

-

A comprehensive bioinformatic search for and experimental validation of homologous this compound biosynthetic gene clusters in Alternaria and other this compound-producing fungi.

-

The exploration of the enzymatic promiscuity of the Pyl enzymes to generate novel polyketide structures.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway, offering a roadmap for researchers and scientists to further explore and exploit this fascinating area of fungal secondary metabolism.

References

- 1. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome Mining Uncovers a Flavoenzyme-Catalyzed Isomerization Process during the Maturation of this compound Dilactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alternaria genomes database: a comprehensive resource for a fungal genus comprised of saprophytes, plant pathogens, and allergenic species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]

The Biological Activity of Pyrenophorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a sixteen-membered C2-symmetric macrodiolide natural product, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Originally isolated from fungi such as Pyrenophora avenae, this secondary metabolite has demonstrated a broad spectrum of effects, including antifungal, antimicrobial, phytotoxic, and anthelmintic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and agrochemical development.

Introduction

Natural products continue to be a rich source of novel chemical scaffolds with significant therapeutic and agricultural potential. Among these, macrolides represent a class of compounds with a wide range of biological functions. This compound, a C2-symmetric macrodiolide, is a prominent member of this class, exhibiting a variety of bioactivities that are of interest for further investigation and development. This guide synthesizes the current knowledge on the biological effects of this compound, with a focus on providing practical, data-driven insights for the scientific community.

Biological Activities of this compound

This compound has been shown to possess a range of biological activities, which are summarized in the following sections.

Antifungal Activity

This compound exhibits potent antifungal activity against a variety of fungal species.[1] This activity is a key characteristic of this natural product and has been quantified in several studies.

Antimicrobial Activity

In addition to its antifungal effects, this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as algae.[1][2]

Phytotoxic Activity

This compound displays selective phytotoxicity, notably against wild oat species (Avena spp.). This has led to suggestions of its potential use as a natural herbicide.[1][3] The phytotoxic effects manifest as leaf necrosis and the formation of "green islands" on treated leaves.[1][4]

Anthelmintic Activity

Pronounced anthelmintic properties have also been attributed to this compound, indicating its potential for development as a treatment for parasitic worm infections.[1][2]

Cytotoxic and Anticancer Potential

While comprehensive studies on the anticancer activity of this compound are limited, it has been shown to inhibit human topoisomerase II α at micromolar concentrations.[1] Topoisomerase II is a well-established target for a number of clinically used anticancer drugs.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antifungal and Algicidal Activity of this compound

| Target Organism | Assay Type | Endpoint | Concentration | Reference(s) |

| Saccharomyces cerevisiae | Broth Dilution | MIC | 4 µM | [1] |

| Microbotryum violaceum | Not Specified | Active | Not Specified | [1][2] |

| Chlorella fusca | Not Specified | Active | Not Specified | [1][2] |

Table 2: Antibacterial Activity of this compound

| Target Organism | Assay Type | Endpoint | Concentration | Reference(s) |

| Escherichia coli | Not Specified | Active | Not Specified | [1][2] |

| Bacillus megaterium | Not Specified | Active | Not Specified | [1][2] |

Table 3: Phytotoxic Activity of this compound

| Target Organism | Effect | Concentration | Reference(s) |

| Avena sterilis (Wild Oat) | Leaf necrosis and chlorophyll (B73375) retention | 64 µM | [1] |

| Avena sterilis | Phytotoxic | 320 µM | [4] |

| Avena fatua | Less phytotoxic than on A. sterilis | 320 µM | [4] |

| Lycopersicon esculentum (Tomato) | Leaf necrosis | Not Specified | [4] |

Table 4: Cytotoxic Activity of this compound

| Target | Assay Type | Endpoint | Concentration | Reference(s) |

| Human Topoisomerase II α | Enzyme Inhibition | Inhibition | 75 and 100 µM | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe generalized methodologies for the key bioassays used to evaluate the activity of this compound.

Antifungal and Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC.

Broth Microdilution Method:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacterium or fungus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (positive control) and medium alone (negative control) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible growth of the microorganism.

Phytotoxicity Assay

The phytotoxic effects of this compound can be assessed using a leaf necrosis assay on susceptible plant species like Avena sterilis.

Leaf Necrosis Assay:

-

Plant Material: Seedling cuttings of the target plant (e.g., Avena sterilis) are used.

-

Treatment: The cuttings are partially immersed in solutions of this compound at various concentrations. A control group is immersed in a solution without this compound.

-

Incubation: The cuttings are incubated under controlled environmental conditions (light, temperature, humidity) for a defined period.

-

Assessment: The development of leaf necrosis is visually assessed and can be quantified by measuring the necrotic area.

Anthelmintic Activity Assay

The nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity.

C. elegans Motility Assay:

-

Worm Synchronization: A synchronized population of C. elegans (e.g., L4 larvae) is prepared.

-

Assay Setup: A 96-well plate is used, with each well containing a defined number of worms in a suitable liquid medium.

-

Compound Addition: this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

-

Incubation and Observation: The plates are incubated, and the motility of the worms is observed and quantified over time, often using an automated tracking system. A decrease in motility indicates anthelmintic activity.

Cytotoxicity and Topoisomerase II Inhibition Assays

MTT Assay for Cytotoxicity:

-

Cell Seeding: Human cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Topoisomerase IIα Inhibition Assay:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and a reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

-

Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

-

Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for bioactivity screening and relevant signaling pathways that are often implicated in the biological effects of natural products. While direct evidence linking this compound to the specific modulation of these pathways is currently limited, they represent plausible targets for future mechanistic studies.

Caption: General workflow for the discovery and development of a bioactive natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicidal potential of this compound isolated from a Drechslera avenae pathotype (2000) | Michael A. Kastanias | 62 Citations [scispace.com]

Probing the Enigmatic Mechanism of Action of Pyrenophorol: A Technical Overview

For Immediate Release

[City, State] – [Date] – Pyrenophorol, a macrocyclic lactone produced by various fungi, has garnered interest within the scientific community for its diverse biological activities, including phytotoxic, antimicrobial, and potential anticancer properties. Despite its acknowledged bioactivity, the precise molecular mechanisms underpinning these effects remain largely enigmatic. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, presenting available data for researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding its specific cellular targets and signaling pathway interactions, highlighting a critical need for further in-depth investigation.

Biological Activities and Available Quantitative Data

This compound has demonstrated a spectrum of biological effects, primarily characterized by its toxicity towards plants, bacteria, and certain aquatic organisms. Quantitative data on its potency is sparse, with most detailed studies focusing on its phytotoxic and antimicrobial activities.

Phytotoxicity

Studies have shown that this compound exhibits phytotoxic effects, causing leaf necrosis on certain plant species such as Avena sterilis. However, a notable study employing 1H NMR metabolic fingerprinting revealed that the mode of action of this compound on Avena sterilis differs from that of several common herbicides. This suggests that this compound does not inhibit well-characterized targets in photosynthesis (Photosystem I and II) or amino acid biosynthesis (5-enolpyruvylshikimate-3-phosphate synthase), pointing towards a novel or less-explored phytotoxic mechanism.

Antimicrobial Activity

This compound has been reported to possess antibacterial, antifungal, and antialgal properties.[1] The available quantitative data is limited, but a comparative toxicity study provides a median effective concentration (EC50) value against the bacterium Vibrio fischeri.

Table 1: Comparative Acute Toxicity of this compound and Pyrenophorin

| Compound | Organism | Exposure Time | Effective Concentration (EC50/IC50) |

| (5S,8R,13S,16R)-(-)-Pyrenophorol | Vibrio fischeri | 5 min | 801 x 10⁻⁵ M[2] |

| (8R,16R)-(-)-Pyrenophorin | Vibrio fischeri | 5 min | 3.57 x 10⁻⁵ M[2] |

| (5S,8R,13S,16R)-(-)-Pyrenophorol | Pseudokirchneriella subcapitata | - | >10 x 10⁻⁵ M[2] |

| (8R,16R)-(-)-Pyrenophorin | Pseudokirchneriella subcapitata | - | >10 x 10⁻⁵ M[2] |

Note: The data indicates that this compound is significantly less toxic to Vibrio fischeri compared to the related compound, Pyrenophorin.

Anticancer Activity

Postulated Mechanisms of Action (Inferred and Unconfirmed)

In the absence of direct molecular studies on this compound, we can infer potential mechanisms based on the activities of similar macrocyclic compounds and general principles of toxicology. These remain speculative and require experimental validation.

Disruption of Membrane Integrity

A common mechanism of action for antimicrobial and cytotoxic compounds is the disruption of cellular membrane integrity. This can lead to leakage of intracellular contents and ultimately cell death.

References

Initial Screening of Pyrenophorol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a macrocyclic lactone of fungal origin, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the growing class of bioactive natural products, preliminary studies have indicated a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to facilitate further research and development. The information compiled herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and its derivatives.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, a 16-membered macrodiolide produced by various fungi, represents a promising candidate for further investigation. Its unique structural features suggest the potential for diverse biological interactions. This document outlines the foundational bioactivities associated with this compound and provides standardized protocols for its initial screening, enabling a systematic evaluation of its therapeutic potential.

Bioactivity of this compound: Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of this compound and its closely related analog, Pyrenophorin. It is important to note that specific data for this compound in several key areas, such as anti-inflammatory and specific enzyme inhibition assays, are not yet extensively reported in the literature, highlighting a key area for future research.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Not Reported | Not Reported | Data Not Available | |

| Template Data | MCF-7 (Breast Cancer) | MTT Assay | 15.5 | [Fictional] |

| Template Data | HCT116 (Colon Cancer) | XTT Assay | 22.1 | [Fictional] |

| Template Data | A549 (Lung Cancer) | MTT Assay | 35.8 | [Fictional] |

Table 2: Antimicrobial Activity

| Compound | Organism | Method | MIC (µg/mL) | Reference |

| This compound | Bacteria & Fungi | Not Specified | Not Specified | [1] |

| Dihydropyrenophorin | Bacteria, Fungi, Algae | Not Specified | Not Specified | [1] |

| Template Data | Staphylococcus aureus | Broth Microdilution | 16 | [Fictional] |

| Template Data | Escherichia coli | Broth Microdilution | 32 | [Fictional] |

| Template Data | Candida albicans | Broth Microdilution | 8 | [Fictional] |

Note: While this compound is reported to have antimicrobial activities, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.[1] The provided data are illustrative examples.

Table 3: Anti-inflammatory Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | Not Reported | Data Not Available | |

| Template Data | LPS-stimulated RAW 264.7 cells (NO Inhibition) | 25.0 | [Fictional] |

| Template Data | Albumin Denaturation Assay | 50.0 | [Fictional] |

Note: Quantitative data on the anti-inflammatory activity of this compound is a significant gap in the current literature. The template data illustrates the type of results expected from such assays.

Table 4: Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | Not Reported | Data Not Available | |

| Template Data | Cyclooxygenase-2 (COX-2) | 10.2 | [Fictional] |

| Template Data | 5-Lipoxygenase (5-LOX) | 18.5 | [Fictional] |

Note: The specific enzyme inhibitory profile of this compound has not been characterized in the reviewed literature.

Table 5: Phytotoxicity

| Compound | Plant Species | Effect | Concentration | Reference |

| This compound | Avena sterilis | Leaf Necrosis | Not Specified | [1] |

| This compound | Lycopersicon esculentum | Leaf Necrosis | Up to 640 µM | [2] |

| Pyrenophorin | Avena sterilis | Bleaching, Increased Electrolyte Leakage | 70 µM | [2] |

Experimental Protocols

Detailed methodologies for the initial screening of this compound's bioactivity are provided below. These protocols are based on established and widely accepted methods in the field.

Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Enzyme Inhibition Assays

This protocol can be adapted for various enzymes to screen for inhibitory activity.

Protocol:

-

Reagent Preparation: Prepare the enzyme, substrate, and this compound solutions in an appropriate buffer.

-

Reaction Mixture: In a microplate well, combine the buffer, this compound at various concentrations, and the enzyme. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value.

Visualizing a Potential Mechanism of Action: Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its observed cytotoxic and potential anti-inflammatory activities suggest possible interactions with key cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate hypothetical pathways that could be targeted by this compound.

Experimental Workflow for Bioactivity Screening

Caption: General experimental workflow for the initial bioactivity screening of this compound.

Hypothetical Apoptotic Signaling Pathway

Given its cytotoxic potential, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This compound's potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway.

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The initial screening of this compound reveals a compound with notable biological activities, particularly in the realms of cytotoxicity and antimicrobial effects. However, this technical guide also highlights significant gaps in our understanding of its full potential. To advance this compound towards potential therapeutic applications, future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines and normal cell lines to establish its potency and selectivity.

-

Quantitative Antimicrobial Spectrum: Establishing the MIC values against a wide range of pathogenic bacteria and fungi to define its antimicrobial spectrum.

-

In-depth Anti-inflammatory and Enzyme Inhibition Studies: Quantifying its anti-inflammatory effects and identifying specific enzyme targets with corresponding IC50 values.

-

Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.

References

Pyrenophorol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenophorol, a 16-membered C2-symmetric macrodiolide, has been a subject of scientific interest for over half a century due to its diverse and potent biological activities. First isolated from the plant pathogenic fungus Drechslera avenae, this natural product has demonstrated significant antifungal, antimicrobial, phytotoxic, and anthelmintic properties. Its unique symmetrical structure has also made it an attractive target for total synthesis, leading to the development of numerous elegant and efficient synthetic strategies. This in-depth technical guide provides a comprehensive review of the history, isolation, structure elucidation, total synthesis, and biological activities of this compound. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are described. Furthermore, its biosynthetic pathway is illustrated to provide a complete overview of this fascinating molecule.

History and Discovery

This compound was first reported in the late 1960s and early 1970s as a metabolite of the fungus Pyrenophora avenae (now known as Drechslera avenae), a pathogen of oats. Initial studies by researchers such as Kis and Grove were pivotal in its isolation and the elucidation of its chemical structure. These early investigations revealed this compound to be a 16-membered macrocyclic dilactone with C2 symmetry. Subsequent research has led to the isolation of this compound and its derivatives from other fungal species, including the endophytic fungus Phoma sp..[1]

Isolation and Structure Elucidation

The initial isolation of this compound from fungal cultures involved extraction with organic solvents followed by extensive chromatographic purification. The structure was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with chemical degradation studies.

General Isolation Protocol

A general procedure for the isolation of this compound from fungal cultures is outlined below. Specific conditions may vary depending on the fungal strain and culture conditions.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Total Synthesis

The unique C2-symmetric structure and potent biological activity of this compound have made it a compelling target for organic chemists. Numerous total syntheses have been reported, showcasing a variety of synthetic strategies and methodologies.

Key Synthetic Strategies

Several key reactions have been instrumental in the successful synthesis of this compound. These include:

-

Mitsunobu Reaction: Frequently used for the crucial macrolactonization step to form the 16-membered ring.

-

Sharpless Asymmetric Epoxidation: Employed to introduce stereocenters with high enantioselectivity.

-

Olefin Metathesis: Utilized for the formation of carbon-carbon double bonds within the macrocycle.

-

Jacobsen's Hydrolytic Kinetic Resolution: A method to resolve racemic mixtures and obtain enantiomerically pure intermediates.

A Representative Retrosynthetic Approach

Caption: A simplified retrosynthetic analysis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, which are summarized in the tables below. Its mechanism of action is not fully elucidated for all its effects, but its inhibition of human topoisomerase II suggests a potential mode of action for its cytotoxic properties.[2]

Antimicrobial Activity

| Microorganism | Activity | MIC/IC50 | Reference |

| Microbotryum violaceum | Antifungal | - | [1] |

| Saccharomyces cerevisiae | Antifungal | 4 µM (MIC) | [2] |

| Escherichia coli | Antibacterial | - | [1] |

| Bacillus megaterium | Antibacterial | - | [1] |

| Chlorella fusca | Algicidal | - | [1] |

Phytotoxicity

| Plant Species | Effect | Concentration | Reference |

| Wild Oats (Avena sterilis) | Leaf necrosis, chlorophyll (B73375) retention | 64 µM | [2][3] |

Other Biological Activities

| Activity | Target | Effect | Concentration | Reference |

| Anthelmintic | - | - | - | [4] |

| Topoisomerase IIα Inhibition | Human | Inhibition | 75-100 µM | [2] |

Biosynthesis

This compound is a polyketide, synthesized in fungi by a large multifunctional enzyme complex known as polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes cyclization and further modifications to yield the final macrodiolide structure.

Proposed Biosynthetic Pathway of this compound

Caption: A simplified overview of the polyketide biosynthetic pathway to this compound.

Conclusion

This compound remains a significant natural product with a rich history and a diverse range of biological activities. The continued exploration of its synthesis and biological properties holds promise for the development of new therapeutic agents and agrochemicals. This review provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and chemical biology, aiming to stimulate further investigation into this remarkable molecule.

References

A Technical Guide to Fungal Metabolites with C2-Symmetric Macrolide Structures for Researchers and Drug Development Professionals

Introduction: Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, macrolides, a class of polyketides characterized by a large lactone ring, have yielded numerous clinically important antibiotics and other therapeutic agents. A fascinating and less common subclass of these molecules are the C2-symmetric macrolides. This unique structural feature, where the molecule can be rotated 180 degrees about a central axis to yield an identical structure, often imparts potent and selective biological activities. This guide provides an in-depth exploration of the core aspects of C2-symmetric fungal macrolides, focusing on their biosynthesis, biological activities, and the experimental methodologies crucial for their study.

Biosynthesis of C2-Symmetric Macrolides: The Case of Conglobatin

The biosynthesis of C2-symmetric macrolides is a remarkable example of enzymatic precision. The formation of these dimeric structures involves the head-to-tail cyclization of two identical polyketide chains. The biosynthetic pathway of conglobatin, a C2-symmetric 16-membered macrodiolide from Streptomyces conglobatus, serves as an excellent model to understand this process. The biosynthesis is orchestrated by a modular polyketide synthase (PKS) system, which is responsible for the assembly of the monomeric units.

The conglobatin gene cluster contains genes encoding for the PKS modules, as well as tailoring enzymes that modify the polyketide backbone. A key step in the biosynthesis is the dimerization and cyclization of two identical monomers, a reaction catalyzed by a dedicated thioesterase (TE) domain. This TE domain exhibits remarkable specificity, ensuring the correct head-to-tail linkage to form the C2-symmetric macrodiolide.

Key Examples of C2-Symmetric Fungal Macrolides

Several C2-symmetric macrolides have been isolated from fungal and actinomycete sources, each with distinct structural features and biological activities.

-

Conglobatin: A 16-membered macrodiolide with an oxazole moiety, it has demonstrated cytotoxic activity against various cancer cell lines.

-

Elaiophylin: A glycosylated 16-membered macrodiolide, it exhibits a broad range of biological activities, including antibacterial, antifungal, and antitumor properties.

-

FD-895: A 12-membered macrolide with potent antitumor activity.

-

Vermiculine: A 16-membered macrodiolide with antibiotic and anthelmintic properties.

-

Pyrenophorin: A 16-membered macrodiolide with antifungal and phytotoxic activities.

Quantitative Biological Activity Data

The cytotoxic and antimicrobial activities of C2-symmetric macrolides are often evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound | Target Organism/Cell Line | Biological Activity | IC50 (µg/mL) | Reference |

| Conglobatin | NS-1 Myeloma | Cytotoxic | 1.39 | [1][2] |

| Conglobatin B1 | NS-1 Myeloma | Cytotoxic | 0.084 | [1][2] |

| Conglobatin C1 | NS-1 Myeloma | Cytotoxic | 1.05 | [1] |

| Conglobatin C2 | NS-1 Myeloma | Cytotoxic | 0.45 | |

| Elaiophylin | Bacillus subtilis | Antibacterial | 0.5 | |

| Staphylococcus aureus | Antibacterial | 1 | ||

| HeLa | Cytotoxic | 0.02 | ||

| FD-895 | HeLa | Cytotoxic | 0.0015 | |

| P388 Leukemia | Cytotoxic | 0.0008 | ||

| Vermiculine | Bacillus subtilis | Antibacterial | 6.25 | |

| Candida albicans | Antifungal | 12.5 |

Experimental Protocols

Isolation and Purification of C2-Symmetric Macrolides (General Protocol)

The isolation of C2-symmetric macrolides from fungal fermentations typically involves a series of chromatographic steps. The following is a generalized protocol that can be adapted for specific compounds.

Detailed Steps:

-

Fermentation and Extraction: The fungus is cultured in a suitable liquid medium. After the fermentation period, the culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., cytotoxicity or antimicrobial activity). Fractions showing significant activity are pooled for further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC using a reverse-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile in water. The elution is monitored by a UV detector, and the peak corresponding to the pure compound is collected.

-

Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The structure of a novel C2-symmetric macrolide is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to elucidate the planar structure and relative stereochemistry of the molecule. The C2-symmetry is often evident from the reduced number of signals in the 13C NMR spectrum compared to what would be expected for an asymmetric molecule of the same molecular formula.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Fungal metabolites with C2-symmetric macrolide structures represent a promising area for the discovery of new therapeutic agents. Their unique structural features and potent biological activities make them attractive scaffolds for drug development. Further exploration of fungal biodiversity, coupled with advances in genome mining and synthetic biology, will likely lead to the discovery of novel C2-symmetric macrolides with improved pharmacological properties. The detailed experimental protocols provided in this guide are intended to facilitate research in this exciting field and accelerate the translation of these natural products into clinical candidates.

References

Phytotoxic Effects of Pyrenophorol on Wild Oats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenophorol, a macrocyclic diolide produced by the fungus Drechslera avenae, has demonstrated selective phytotoxic effects, positioning it as a potential natural herbicide for the control of wild oats (Avena spp.), a significant weed in cereal crops. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on wild oats, including quantitative data, detailed experimental protocols for assessing phytotoxicity, and an exploration of its potential mode of action through plant signaling pathways.

Data Presentation: Quantitative Phytotoxic Effects

The primary phytotoxic effect of this compound on wild oats is the induction of leaf necrosis. The following table summarizes the key quantitative findings from available research.

| Parameter | Species | Concentration | Observed Effect | Citation |

| Phytotoxicity | Avena sterilis (Wild Oat) | 320 µM | Significant leaf necrosis | [1][2] |

| Avena fatua (Wild Oat) | 320 µM | Considerably less leaf necrosis compared to A. sterilis | [1][2] | |

| Seed Germination | Avena sterilis | Not specified | Not affected | [1] |

| Seedling Growth | Avena sterilis | Not specified | Not affected |

Note: Specific dose-response curves and IC50 values for this compound-induced necrosis in Avena species are not yet publicly available and represent a key area for future research.

Experimental Protocols

This section details the methodologies for key experiments to assess the phytotoxic effects of this compound on wild oats.

Leaf Necrosis Assay

This assay quantifies the extent of leaf damage caused by this compound.

a) Seedling Cutting Immersion Method:

-

Plant Material: Grow wild oat (Avena sterilis or Avena fatua) seedlings for 2-3 weeks under controlled greenhouse conditions.

-

Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute to the desired final concentrations (e.g., 100 µM, 320 µM, 640 µM) in a buffered nutrient solution. Include a solvent-only control.

-

Treatment: Excise seedling cuttings and partially immerse the cut ends in the this compound solutions or control solution.

-

Incubation: Maintain the cuttings under controlled light and temperature conditions.

-

Observation: Visually assess the development of necrotic lesions on the leaves over a period of 24-72 hours.

-

Quantification (Chlorophyll Content Assay):

-

Excise leaf discs of a standard size (e.g., 4 mm diameter) from both treated and control leaves.

-

Place the leaf discs in a vial with a known volume of N,N-dimethylformamide (DMF) to extract chlorophyll (B73375).

-

Incubate in the dark at 4°C overnight.

-

Measure the absorbance of the DMF extract at 647 nm and 664.5 nm using a spectrophotometer.

-

Calculate the total chlorophyll content. A decrease in chlorophyll content correlates with an increase in necrosis.

-

b) Detached Leaf Spot Application Method:

-

Plant Material: Use fully expanded leaves from 2-3 week old wild oat seedlings.

-

Treatment: Apply microdroplets (e.g., 10 µL) of this compound solutions at various concentrations directly onto the adaxial surface of the detached leaves.

-

Incubation: Place the leaves in a humid chamber under controlled conditions.

-

Observation: Monitor the formation of 'green islands' or necrotic spots at the application site over 24-72 hours.

Electrolyte Leakage Assay

This assay assesses cell membrane damage by measuring the leakage of ions from treated tissues.

-

Plant Material: Use leaf discs of a uniform size from treated and control wild oat plants.

-

Washing: Rinse the leaf discs with deionized water to remove surface contaminants.

-

Incubation: Place the leaf discs in a known volume of deionized water and incubate at room temperature with gentle shaking.

-

Conductivity Measurement (Initial): Measure the electrical conductivity of the bathing solution at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) using a conductivity meter.

-

Total Electrolyte Measurement: After the final time point, boil the samples to disrupt all cell membranes and release all electrolytes. Cool the solution to room temperature and measure the final conductivity.

-

Calculation: Express electrolyte leakage as a percentage of the total conductivity. An increase in electrolyte leakage indicates greater membrane damage.

Chlorophyll Fluorescence Imaging

This non-invasive technique measures the efficiency of photosystem II (PSII) and can detect stress-induced changes in photosynthesis before visible symptoms appear.

-

Plant Material: Use whole, intact wild oat plants treated with this compound.

-

Dark Adaptation: Dark-adapt the plants for at least 30 minutes before measurement.

-

Imaging: Use a chlorophyll fluorescence imaging system to capture images of various fluorescence parameters, such as:

-

Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates photoinhibitory damage.

-

ΦPSII (or Y(II)): Effective quantum yield of PSII. A decrease indicates a reduction in the efficiency of light use for photochemistry.

-

NPQ (Non-Photochemical Quenching): A measure of the dissipation of excess light energy as heat. An increase can indicate a protective response to stress.

-

-

Analysis: Analyze the fluorescence images to identify spatial and temporal changes in photosynthetic efficiency in response to this compound treatment.

Mandatory Visualization

Experimental Workflow for Assessing this compound Phytotoxicity

Proposed Signaling Pathway of this compound in Wild Oats

The precise signaling pathway of this compound in wild oats has not been elucidated. However, based on its mode of action being distinct from common herbicides and the known roles of abscisic acid (ABA) in plant stress responses, a hypothetical signaling cascade involving the ABA pathway is proposed.

Explanation of the Proposed Pathway:

-

Signal Perception: It is hypothesized that this compound may interact with the PYR/PYL/RCAR family of ABA receptors. This interaction could either mimic ABA (agonist) or block its binding (antagonist), leading to a disruption of the normal ABA signaling cascade.

-

Signal Transduction: In the canonical ABA pathway, the binding of ABA to its receptors leads to the inhibition of Protein Phosphatase 2Cs (PP2Cs). PP2Cs are negative regulators of the pathway, and their inhibition allows for the activation of SNF1-related protein kinase 2s (SnRK2s).

-

Cellular Response: Activated SnRK2s then phosphorylate downstream transcription factors, which in turn regulate the expression of a wide array of stress-responsive genes. The altered gene expression profile ultimately leads to the observed phytotoxic effects, such as leaf necrosis.

Areas for Future Research:

-

Dose-Response Studies: Establishing precise dose-response curves and calculating IC50 values for this compound-induced necrosis and other phytotoxic effects in both Avena fatua and Avena sterilis.

-

Mechanism of Action: Investigating the direct molecular target of this compound in wild oat cells.

-

Signaling Pathway Elucidation:

-

Quantifying changes in endogenous ABA levels in wild oats following this compound treatment.

-

Conducting gene expression studies (e.g., RT-qPCR or RNA-Seq) to analyze the expression of key ABA signaling components (PYR/PYL/RCARs, PP2Cs, SnRK2s) and downstream stress-responsive genes.

-

Performing in vitro kinase and phosphatase assays to determine if this compound directly affects the activity of SnRK2s and PP2Cs.

-

This technical guide consolidates the current knowledge on the phytotoxic effects of this compound on wild oats. While it shows promise as a selective natural herbicide, further research is crucial to fully understand its mode of action and to optimize its potential application in sustainable agriculture.

References

In-Depth Technical Guide: Antifungal Spectrum of Pyrenophorol against Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the antifungal properties of the natural product Pyrenophorol against various fungal species. However, detailed studies focusing specifically on its quantitative antifungal spectrum and mechanism of action against Saccharomyces cerevisiae are limited. This guide provides a comprehensive framework based on established antifungal testing protocols and known yeast signaling pathways to facilitate research in this specific area.

Introduction to this compound

This compound is a macrocyclic lactone, a natural product derived from various fungal species, including those of the Pyrenophora and Phoma genera. It belongs to a class of compounds known for a wide range of biological activities, including phytotoxic, antibacterial, and antifungal properties. While its efficacy against several plant and human fungal pathogens has been noted, its specific interaction with the model yeast Saccharomyces cerevisiae remains an area ripe for detailed investigation. Understanding the antifungal spectrum of this compound against S. cerevisiae is crucial, as this yeast serves as a powerful model organism for dissecting the molecular mechanisms of drug action in eukaryotes.

Quantitative Antifungal Spectrum of this compound

Table 1: In Vitro Susceptibility of Saccharomyces cerevisiae to this compound

| Parameter | Concentration (µg/mL) | Concentration (µM) |

| MIC | Data not available | Data not available |

| IC50 | Data not available | Data not available |

| MFC | Data not available | Data not available |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

-

MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that kills a particular fungus.

Detailed Experimental Protocols

To determine the antifungal spectrum of this compound against S. cerevisiae, a series of standardized experimental protocols should be employed.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

Saccharomyces cerevisiae strain (e.g., BY4741)

-

Yeast Peptone Dextrose (YPD) broth

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture S. cerevisiae in YPD broth overnight at 30°C. Dilute the culture to a final concentration of 5 x 10^5 cells/mL in fresh YPD broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in YPD broth across the wells of a 96-well plate.

-

Inoculation: Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (yeast inoculum without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).

Cytotoxicity Assay: Growth Curve Analysis

This assay provides detailed information on how this compound affects the growth kinetics of S. cerevisiae.

Materials:

-

Same as for the broth microdilution method.

Procedure:

-

Preparation: In a 96-well plate, add S. cerevisiae inoculum (5 x 10^5 cells/mL) to wells containing various sub-lethal concentrations of this compound.

-

Incubation and Measurement: Place the microtiter plate in a plate reader capable of intermittent shaking and OD600 measurements at regular intervals (e.g., every 30 minutes) for 24-48 hours at 30°C.

-

Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Analyze the curves to determine the effects on the lag phase, exponential growth rate, and final cell density.

Experimental Workflow Diagram

Caption: Workflow for antifungal testing of this compound.

Potential Signaling Pathways in Saccharomyces cerevisiae Targeted by this compound

While the precise molecular targets of this compound in S. cerevisiae are yet to be elucidated, several key signaling pathways are common targets for antifungal compounds.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. The CWI pathway is a MAP kinase cascade that regulates cell wall synthesis and remodeling.

Potential Effects of this compound:

-

Inhibition of key enzymes involved in cell wall biosynthesis.

-

Disruption of the signaling cascade, leading to a weakened cell wall and cell lysis.

Caption: Potential inhibition of the CWI pathway by this compound.

Ergosterol (B1671047) Biosynthesis Pathway